molecular formula C14H19ClO B3056624 1-(4-Chlorophenyl)octan-1-one CAS No. 7295-52-5

1-(4-Chlorophenyl)octan-1-one

Cat. No.: B3056624
CAS No.: 7295-52-5
M. Wt: 238.75 g/mol
InChI Key: GHRUBXRXYXCPIM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)octan-1-one is a useful research compound. Its molecular formula is C14H19ClO and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)octan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRUBXRXYXCPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576428
Record name 1-(4-Chlorophenyl)octan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7295-52-5
Record name 1-(4-Chlorophenyl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Substituted Phenyl Ketone Chemistry

1-(4-Chlorophenyl)octan-1-one belongs to the extensive class of organic compounds known as substituted phenyl ketones. These molecules are characterized by a carbonyl group (C=O) bonded to a phenyl ring that bears one or more substituents, and also to an alkyl group. In this specific case, the phenyl ring is substituted with a chlorine atom at the para (4) position, and the carbonyl carbon is attached to an octyl chain.

The synthesis of such compounds is often achieved through established organic reactions. A primary and historically significant method for synthesizing alkyl aryl ketones is the Friedel-Crafts acylation. geeksforgeeks.orgchemguide.co.uk This reaction involves the electrophilic aromatic substitution of an aromatic ring, in this instance chlorobenzene (B131634), with an acylating agent, such as octanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). geeksforgeeks.orgmasterorganicchemistry.com

The mechanism involves the formation of an acylium ion from the acyl chloride and the Lewis acid, which then acts as the electrophile. geeksforgeeks.org For chlorobenzene, the chlorine atom is an ortho-, para-directing group due to the delocalization of its lone pair of electrons into the benzene (B151609) ring, which increases electron density at these positions. vedantu.com However, the reaction predominantly yields the para-substituted product, this compound, due to steric hindrance at the ortho positions from the chlorine atom, which makes the para position more accessible for the incoming acyl group. vedantu.comdoubtnut.com

PropertyValue
Compound NameThis compound
CAS Number7295-52-5 rsc.orgsigmaaldrich.combldpharm.com
Molecular FormulaC₁₄H₁₉ClO
AppearanceWhite solid rsc.org

Academic Significance and Emerging Research Trajectories for Alkyl Aryl Ketones

Classical and Established Synthetic Approaches for Ketone Formation

Acylation Reactions (e.g., Friedel-Crafts)

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. organic-chemistry.orgsigmaaldrich.com This reaction involves the treatment of an aromatic compound, in this case, chlorobenzene (B131634), with an acylating agent like octanoyl chloride or its corresponding anhydride. The reaction is typically promoted by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.comnih.gov

The mechanism begins with the formation of a complex between the Lewis acid and the acyl halide. This is followed by the generation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of chlorobenzene. Due to the directing effects of the chlorine atom, the acylation occurs predominantly at the para position, yielding this compound. A final deprotonation step regenerates the aromaticity of the ring and releases the Lewis acid catalyst. sigmaaldrich.com One of the significant advantages of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which helps to prevent polyacylation. organic-chemistry.org

Table 1: Key Features of Friedel-Crafts Acylation

FeatureDescription
Reactants Arene (e.g., Chlorobenzene), Acyl Halide or Anhydride (e.g., Octanoyl Chloride)
Catalyst Strong Lewis Acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.com
Product Monoacylated Aryl Ketone
Key Intermediate Acylium Ion
Advantages Direct synthesis, generally high yields, prevents poly-substitution. organic-chemistry.org

Organometallic Reagent Chemistry (e.g., Grignard or Organolithium Additions followed by Oxidation)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely used in carbon-carbon bond formation. vapourtec.comscribd.com The synthesis of this compound can be achieved through a two-step process involving these reagents.

First, an organometallic reagent is prepared from an aryl halide. For instance, 4-chlorophenylmagnesium bromide (a Grignard reagent) can be synthesized by reacting 4-chlorobromobenzene with magnesium metal in an ether solvent. libretexts.org Alternatively, 4-chlorophenyllithium can be generated from 4-chlorobromobenzene and an organolithium reagent like n-butyllithium. These organometallic species are highly reactive and must be handled under inert conditions to prevent reactions with moisture and oxygen. vapourtec.comlibretexts.org

In the second step, the organometallic reagent is reacted with a suitable electrophile, such as octanal. The nucleophilic carbon of the organometallic compound attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol, 1-(4-chlorophenyl)octan-1-ol, after an aqueous workup.

Oxidation of Secondary Alcohols

The secondary alcohol, 1-(4-chlorophenyl)octan-1-ol, obtained from the organometallic addition, can then be oxidized to the desired ketone, this compound. acs.org A variety of oxidizing agents can be employed for this transformation.

Classical methods often utilize chromium-based reagents, but due to their toxicity, more modern and milder alternatives are preferred. scispace.com Ruthenium-catalyzed Oppenauer-type oxidations have proven effective for the conversion of secondary alcohols to ketones. acs.org Other methods include the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of aqueous hydrogen peroxide, which provides a greener alternative. scispace.com The choice of oxidant is crucial to ensure high yields and to avoid over-oxidation or side reactions. For instance, a mixture of an iron catalyst and acetic acid under an oxygen atmosphere can also facilitate the oxidation of 1-(4-chlorophenyl)ethanol (B1581629) to 1-(4-chlorophenyl)acetophenone, a structural analogue. google.com

Table 2: Oxidation of 1-(4-chlorophenyl)ethanol to 1-(4-chlorophenyl)acetophenone

Catalyst/ReagentConditionsProduct Yield
Fe/Acetic AcidOxygen atmosphere, 25°C11% (73% based on converted substrate) google.com

Modern Catalytic Strategies in the Synthesis of Chlorophenyl Ketone Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including aryl ketones. chemie-brunschwig.ch Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck reactions, are particularly prominent. chemie-brunschwig.ch For the synthesis of this compound, a Stille coupling could involve the reaction of an organostannane with 4-chlorobenzoyl chloride, catalyzed by a palladium complex. chemie-brunschwig.ch

More recently, tandem reactions catalyzed by transition metals like gold(I) or silver(I) have emerged as powerful tools. pkusz.edu.cn These reactions can proceed through a sequence of rearrangements, such as a nih.govnih.gov-sigmatropic rearrangement followed by a Myers-Saito cyclization, to generate aromatic ketones from acyclic precursors. pkusz.edu.cn Iron-catalyzed Kumada coupling reactions have also been used for the selective monoalkylation of substrates like 4-chlorophenyl trifluoromethanesulfonate. dtu.dk

Organocatalytic Systems (e.g., L-Proline catalysis for pyranopyrimidine derivatives)

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and efficient synthetic methodology. rsc.orgpsu.edu The amino acid L-proline, for example, has been shown to be an effective catalyst for a variety of transformations, including the synthesis of heterocyclic compounds. acs.orgresearchgate.net

In the context of chlorophenyl ketone derivatives, L-proline can catalyze the multicomponent synthesis of pyranopyrimidine derivatives. nih.govrsc.org These reactions often involve the condensation of an aromatic aldehyde (which can be derived from or related to a chlorophenyl ketone), malononitrile, and barbituric acid in an aqueous medium. researchgate.netresearchgate.net The catalyst facilitates a domino Knoevenagel-cyclocondensation reaction. researchgate.net The efficiency of these reactions can be influenced by the substituents on the phenyl ring, with electron-withdrawing groups sometimes leading to improved yields. rsc.org The use of L-proline and its derivatives highlights a shift towards more environmentally benign and sustainable synthetic routes in organic chemistry. acs.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Protocols

The synthesis of aryl ketones, including this compound, has traditionally relied on Friedel-Crafts acylation, which often employs stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride (AlCl₃). bombaytechnologist.inacgpubs.orgbegellhouse.com Modern synthetic chemistry seeks to replace these problematic reagents with eco-friendly and reusable catalysts, and to minimize waste by employing solvent-free reaction conditions. acgpubs.orgnih.govorganic-chemistry.org

Several innovative and green catalytic systems have been developed for the Friedel-Crafts acylation reaction. bombaytechnologist.inacgpubs.orgrsc.orgresearchgate.net Ionic liquids, for instance, can function as both green solvents and catalysts due to their negligible vapor pressure. bombaytechnologist.in Heterogeneous catalysts are particularly advantageous as they can be easily recovered by simple filtration and potentially reused, improving the atom economy of the process. acgpubs.org Examples of such catalysts include boron carbide (B₄C), which acts as a non-toxic and easily recoverable catalyst, and various metal oxides. acgpubs.orgbegellhouse.comresearchgate.net Carbon-wrapped iron-nickel (Fe-Ni) bimetallic nanoparticles have also been shown to be highly efficient and durable eco-friendly catalysts for the green synthesis of aromatic ketones. rsc.org

Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis, eliminating the need for potentially harmful organic solvents. organic-chemistry.orgresearchgate.netmdpi.comtandfonline.com Mechanochemistry, using methods like high-speed ball milling, has emerged as a powerful technique for conducting solvent-free reactions, often leading to higher yields and shorter reaction times. organic-chemistry.orgmdpi.com

Table 1: Eco-Friendly Catalysts for Aryl Ketone Synthesis

Catalyst Type Specific Example Reaction Key Advantages
Ionic Liquid [bmim]Cl/AlCl₃ Friedel-Crafts Acylation Acts as both solvent and catalyst; low vapor pressure. bombaytechnologist.in
Heterogeneous Ceramic Boron Carbide (B₄C) Friedel-Crafts Acylation Green, non-toxic, easily recoverable by filtration. acgpubs.org
Bimetallic Nanoparticle Fe-Ni alloy NPs in N-doped carbon spheres (FeₓNi₁₋ₓ@NC) Friedel-Crafts Acylation Highly efficient, durable, and eco-friendly. rsc.org
Metal Oxide Zinc Oxide (ZnO) Friedel-Crafts Acylation Low-cost and eco-friendly. researchgate.net
Heteropoly Acid Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) Friedel-Crafts Acylation Stable, non-hygroscopic, effective under mild, solvent-free conditions. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Structural Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials. tcichemicals.comresearchgate.net This approach is inherently atom-economical and environmentally friendly, as it minimizes the number of synthetic steps and purification processes, thereby reducing waste generation. tcichemicals.com MCRs are invaluable for creating libraries of structurally diverse compounds for chemical and biological screening. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently reported, MCR strategies are extensively used to generate complex structural analogues containing the 4-chlorophenyl ketone motif. For example, a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov Another documented three-component condensation of 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide, an arylglyoxal, and benzo bombaytechnologist.inacgpubs.orgdioxol-5-ol in water produces complex dihydrofuran derivatives. researchgate.net Four-component reactions have also been developed to synthesize highly complex heterocyclic systems that include a 4-chlorophenyl group. researchgate.net These examples underscore the power of MCRs to rapidly build molecular complexity around a core chemical structure.

Table 2: Examples of MCRs for Synthesizing Analogues

Number of Components Reactants Catalyst Product Class
Three-component Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile DABCO N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles nih.gov
Three-component 2-[2-(4-Chlorophenyl)-2-oxoethyl)]isoquinolinium bromide, Arylglyoxal, Benzo bombaytechnologist.inacgpubs.orgdioxol-5-ol DABCO trans-Dihydrobenzofuranones researchgate.net
Four-component Ethyl acetoacetate, Hydrazine (B178648) hydrate (B1144303), Barbituric acid, Aromatic aldehyde (e.g., with a 4-chlorophenyl group) Meglumine Pyrazolopyranopyrimidines researchgate.net

Chemoenzymatic Synthetic Routes for Stereoselective Production

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing stereochemically pure compounds, such as a single enantiomer of a chiral alcohol derived from a prochiral ketone. cabidigitallibrary.orgresearchgate.netresearchgate.netmdpi.com The reduction of the carbonyl group in this compound would yield a chiral alcohol, and controlling the stereochemistry of this transformation is crucial for applications where specific stereoisomers are required.

The asymmetric reduction of prochiral ketones is a well-established biocatalytic transformation. rsc.orgnih.gov A variety of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are employed for this purpose, often exhibiting excellent enantioselectivity. rsc.orgmdpi.comnih.gov These enzymes can be used as isolated proteins or within whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae, Rhodococcus sp., Hansenula sp.). mdpi.comnih.govgoogle.com Whole-cell biocatalysts are often advantageous as they contain the necessary enzymes and cofactor regeneration systems within the cell. nih.gov

For instance, alcohol dehydrogenase from Ralstonia sp. (RasADH) has been shown to be a versatile biocatalyst for the reduction of sterically hindered ketones. mdpi.com Similarly, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum effectively catalyzes the asymmetric reduction of a wide range of prochiral ketones to their corresponding enantiopure secondary alcohols. nih.gov These enzymatic methods provide a green and highly effective route to chiral alcohols from their corresponding ketones under mild reaction conditions. mdpi.com

Table 3: Biocatalysts for Stereoselective Ketone Reduction

Biocatalyst Enzyme Class Typical Reaction Stereochemical Outcome
Baker's Yeast (Saccharomyces cerevisiae) Oxidoreductases/Dehydrogenases Asymmetric reduction of ketones Often produces one enantiomer of the corresponding alcohol in high enantiomeric excess. mdpi.comnih.gov
Ralstonia sp. ADH (RasADH) Alcohol Dehydrogenase Asymmetric reduction of bulky ketones Highly active and stereoselective, yielding (S)- or (R)-alcohols depending on the substrate. mdpi.com
Aromatoleum aromaticum PEDH Alcohol Dehydrogenase (short-chain dehydrogenase/reductase) Asymmetric reduction of prochiral ketones Excellent enantiomeric excess for the corresponding secondary alcohols. nih.gov
Codexis® KREDs Ketoreductase Asymmetric reduction of ketones Engineered enzymes providing access to either (R)- or (S)-alcohols with high enantioselectivity. rsc.orgmdpi.com
Hansenula, Rhodococcus, Norcardia species Oxidoreductases/Dehydrogenases Stereoselective enzymatic reduction of keto groups Selective for producing specific enantiomers of hydroxyl-group containing compounds. google.com

Rigorous Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl Octan 1 One

Vibrational Spectroscopy for Functional Group Characterization

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of 1-(4-Chlorophenyl)octan-1-one, complementing infrared spectroscopy data. The technique relies on the inelastic scattering of monochromatic light, which interacts with the molecule's vibrational energy levels. anton-paar.com The resulting Raman spectrum reveals a characteristic "fingerprint" region, typically below 1500 cm⁻¹, which is unique to the molecule's structure and can be used for identification. anton-paar.com

For related compounds, such as other chalcone (B49325) derivatives, Raman spectra have been successfully used to identify key functional groups. uantwerpen.benih.gov For instance, the C-Cl stretching vibrations in similar chlorinated organic compounds are typically observed in the range of 700-750 cm⁻¹. uantwerpen.be The spectra of related piperazine (B1678402) derivatives show CH stretching vibrations of the piperazine ring between 2800 and 3000 cm⁻¹. scispace.com The characteristic peak for the C≡N group in acetonitrile, a common solvent, appears around 2225 cm⁻¹. universityofgalway.ie In the case of this compound, the analysis of its Raman spectrum would allow for the assignment of specific vibrational modes to the chlorophenyl group, the octanoyl chain, and the carbonyl group.

Table 1: Predicted Raman Shifts for Key Functional Groups in this compound

Functional GroupPredicted Raman Shift (cm⁻¹)Vibrational Mode
C-Cl700 - 750Stretching
C=O1700 - 1730Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2800 - 3000Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its molecular formula, C₁₄H₁₉ClO. The high resolving power of HRMS is particularly advantageous for analyzing complex mixtures and for the characterization of small molecules. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules by creating ions directly from a solution. nih.govuliege.be In ESI-MS, a sample solution is passed through a charged capillary, generating a fine spray of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net This method is particularly useful as it typically produces intact molecular ions with minimal fragmentation. nih.gov

For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺. The fragmentation of this precursor ion can be induced to provide structural information. Even-electron ions, like those produced by ESI, tend to fragment through the elimination of small neutral molecules. mdpi.com The fragmentation pattern of this compound would likely involve cleavages at the carbonyl group and along the octanoyl chain.

A common fragmentation pathway for ketones involves α-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. mdpi.com Another potential fragmentation is the loss of small neutral molecules. libretexts.orgchemguide.co.uk

Table 2: Predicted ESI-MS Fragmentation of this compound

m/z ValueProposed Fragment
239.12/241.12[M+H]⁺ (¹²C₁₄H₂₀³⁵Cl¹⁶O) / [M+H]⁺ (¹²C₁₄H₂₀³⁷Cl¹⁶O)
139.04/141.04[C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ (Chlorobenzoyl cation)
111.04/113.04[C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ (Chlorophenyl cation)

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis of a single crystal of this compound would involve mounting the crystal on a diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly useful for identifying the presence of chromophores, which are functional groups that absorb light.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. libretexts.org The aromatic chlorophenyl ring and the carbonyl group are the primary chromophores in the molecule. The π → π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.org The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (on the oxygen atom of the carbonyl group) to an antibonding π* orbital. libretexts.org

In similar compounds, such as chalcone derivatives, absorption bands are observed in the range of 200-400 nm. mdpi.com For example, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits an absorption maximum at 417 nm in acetonitrile. mdpi.com The solvent can influence the position of the absorption maxima; polar solvents can cause a shift in the wavelength of maximum absorption (λmax).

Table 3: Expected UV-Vis Absorption Bands for this compound

Electronic TransitionExpected λmax Range (nm)Chromophore
π → π240 - 280Chlorophenyl ring, Carbonyl group
n → π300 - 330Carbonyl group

Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl Octan 1 One Transformations

Reactivity at the Ketone Carbonyl Moiety

The ketone carbonyl group in 1-(4-chlorophenyl)octan-1-one is a primary site of chemical reactivity due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can be protonated under acidic conditions, enhancing the electrophilicity of the carbonyl carbon.

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation. This is commonly achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically by the solvent (e.g., methanol (B129727), ethanol) or during an aqueous workup step, yields the final alcohol product, 1-(4-chlorophenyl)octan-1-ol. masterorganicchemistry.comrsc.org While more powerful reducing agents like lithium aluminium hydride (LiAlH₄) could also be used, they must be employed in aprotic solvents and require a separate hydrolysis step. rsc.org

Table 1: Reduction of this compound
Starting MaterialReagent(s)SolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol or Ethanol1-(4-Chlorophenyl)octan-1-ol

The electrophilic nature of the carbonyl carbon allows for a variety of nucleophilic addition reactions, which are crucial for forming new carbon-carbon bonds. A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as a potent carbon nucleophile. mnstate.eduwisc.edu For instance, the reaction of this compound with an alkyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via the nucleophilic attack of the methyl carbanion on the carbonyl carbon. adichemistry.com This forms a magnesium alkoxide intermediate. An acidic workup is then required to protonate the alkoxide, yielding a tertiary alcohol. wisc.edu It is critical to perform Grignard reactions under anhydrous (dry) conditions, as the reagent is highly basic and will react with any protic compounds like water. adichemistry.comlibretexts.org

Table 2: Nucleophilic Addition to this compound
Starting MaterialReagent(s)ConditionsProduct (after workup)
This compound1. Methylmagnesium Bromide (CH₃MgBr) 2. H₃O⁺ (acidic workup)Anhydrous ether (e.g., Diethyl ether, THF)2-(4-Chlorophenyl)nonan-2-ol

This compound possesses hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon), which are acidic and can be removed to form an enolate or enol intermediate. libretexts.org This process, known as enolization, allows for substitution reactions to occur at the α-position.

Alpha-Halogenation is a common reaction that proceeds via an enol or enolate intermediate. The mechanism can be either acid-catalyzed or base-promoted. fiveable.mepressbooks.pub

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone is protonated, and then a slow, rate-determining step leads to the formation of a neutral enol intermediate. libretexts.org This enol, with its electron-rich double bond, acts as a nucleophile and attacks a halogen molecule (e.g., Br₂). Subsequent deprotonation yields the α-halogenated ketone. This reaction typically results in the substitution of only one α-hydrogen because the introduced electronegative halogen atom destabilizes the transition state for further enol formation. pressbooks.pubpearson.com

Base-Promoted Halogenation: Under basic conditions, a base removes an α-hydrogen to form a nucleophilic enolate anion. This enolate then attacks the halogen molecule. libretexts.org Unlike the acid-catalyzed version, this reaction is difficult to stop at monosubstitution. The inductive electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation steps faster. pressbooks.pub This often leads to polyhalogenated products.

Table 3: Alpha-Halogenation of this compound
ConditionsReagentIntermediateTypical Product
Acid-Catalyzed (e.g., CH₃COOH)Br₂Enol2-Bromo-1-(4-chlorophenyl)octan-1-one (Monosubstitution)
Base-Promoted (e.g., NaOH)Br₂ (excess)Enolate2,2-Dibromo-1-(4-chlorophenyl)octan-1-one (Polysubstitution)

Reactivity of the 4-Chlorophenyl Moiety

The reactivity of the aromatic ring in this compound is influenced by two competing substituents: the chlorine atom and the octanoyl group (-COC₇H₁₅). The chlorine atom, through its inductive effect, withdraws electron density from the ring, deactivating it towards electrophilic attack. However, its lone pairs can participate in resonance, donating electron density and directing incoming electrophiles to the ortho and para positions.

Conversely, the octanoyl group is a strong deactivating group due to both inductive and resonance effects, which pull electron density from the ring. This deactivation is significant and directs incoming electrophiles to the meta position relative to the acyl group. alexandonian.com Given that the chlorine is at the para position, the directing effects of the two groups are in opposition, leading to complex reactivity patterns.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com For this compound, the outcome of EAS reactions is determined by the combined electronic effects of the chloro and octanoyl substituents.

The octanoyl group is a powerful meta-director and deactivator, while the chlorine atom is a deactivating ortho, para-director. youtube.com The positions ortho to the chlorine (and meta to the octanoyl group) are the most likely sites for substitution, as they are the least deactivated. The position ortho to the octanoyl group (and meta to the chlorine) is strongly deactivated.

Reaction TypeReagentsTypical ElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)1-(4-Chloro-3-nitrophenyl)octan-1-one
Halogenation (Bromination)Br₂, FeBr₃Br⁺1-(3-Bromo-4-chlorophenyl)octan-1-one
SulfonationFuming H₂SO₄SO₃4-Chloro-3-octanoylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)Reaction is highly disfavored due to the strongly deactivated ring. msu.eduorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions at the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design have made their use widespread. researchgate.netresearchgate.net These reactions are pivotal in the synthesis of complex organic molecules. researchgate.netmdpi-res.com

Catalyst systems, typically based on palladium or nickel, often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step involving the strong C-Cl bond. thieme-connect.com

Reaction NameCoupling PartnerTypical Catalyst SystemGeneral Product Structure
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(OAc)₂, SPhos, K₃PO₄1-(4-Arylphenyl)octan-1-one
Stille CouplingOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄1-(4-Substituted-phenyl)octan-1-one
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)1-(4-(Alkynyl)phenyl)octan-1-one
Heck CouplingAlkenePd(OAc)₂, P(o-tolyl)₃1-(4-(Alkenyl)phenyl)octan-1-one
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-Bu1-(4-(Amino)phenyl)octan-1-one

Mechanistic Elucidation of Key Reaction Pathways

Understanding the step-by-step mechanism of a reaction is crucial for optimizing conditions and predicting outcomes. For transformations involving this compound, mechanistic studies focus on identifying short-lived intermediates and determining the slowest, or rate-determining, step of the reaction sequence.

Identification of Reaction Intermediates and Transition States

Electrophilic Aromatic Substitution: The key intermediate in EAS reactions is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. msu.edulibretexts.org This intermediate is formed when the electrophile attacks the π-system of the aromatic ring. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the site of attack. The stability of this intermediate dictates the reaction's feasibility and regioselectivity. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring. libretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving several key intermediates. youtube.comacs.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming an aryl-Pd(II)-halide complex.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.comresearchgate.net

These transient species are often studied using a combination of spectroscopic methods (e.g., NMR) and computational chemistry to map the energy profile of the reaction pathway.

Kinetic Studies and Rate-Determining Steps

Reaction TypeTypical Rate-Determining Step (RDS)Justification
Electrophilic Aromatic SubstitutionFormation of the arenium ion (σ-complex)This step involves the temporary disruption of the aromatic system, which has a high activation energy. The presence of two deactivating groups on the ring further slows this process. alexandonian.commsu.edu
Metal-Catalyzed Cross-CouplingOxidative addition of the C-Cl bondThe carbon-chlorine bond is strong and requires a significant amount of energy to break. This initial activation of the aryl chloride by the metal catalyst is often the slowest step in the catalytic cycle. thieme-connect.com

Experimental approaches to determine the RDS include monitoring the reaction progress over time under various conditions (e.g., changing reactant concentrations or temperature) and analyzing the data to derive a rate law. mdpi.com For example, a reaction's rate dependence on the concentration of the aryl chloride but not the coupling partner would suggest that oxidative addition is the rate-determining step.

Computational and Theoretical Investigations of 1 4 Chlorophenyl Octan 1 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed to predict various molecular properties, including geometric structures, electronic distributions, and vibrational frequencies. materialsciencejournal.orgjmchemsci.com DFT calculations for 1-(4-chlorophenyl)octan-1-one typically utilize specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations and obtain accurate theoretical results. materialsciencejournal.orgresearcher.life

The first step in the theoretical investigation of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. researchgate.net Conformational analysis, often performed through Potential Energy Surface (PES) scans, systematically explores the rotation around single bonds to identify the global energy minimum, which corresponds to the most stable conformer of the molecule. researchgate.netresearchgate.net

For this compound, the geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The planarity of the chlorophenyl ring and the conformation of the flexible octanoyl chain are key structural features determined through this analysis. The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography for validation. materialsciencejournal.orgtandfonline.com

Table 1: Representative Calculated Geometrical Parameters for this compound (DFT/B3LYP)
ParameterBondCalculated Value (Å or °)
Bond Lengths (Å)C=O (Carbonyl)~1.24
C-Cl (Aromatic)~1.75
C-C (Alkyl Chain)~1.53
Bond Angles (°)C-C(O)-C~118
C-C-Cl (Aromatic)~119

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. acadpubl.eu A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity. tandfonline.commalayajournal.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed over the carbonyl group and the aromatic ring. The analysis of these orbitals helps to predict which parts of the molecule are more likely to participate in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap (ΔE)4.5 to 6.5

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. malayajournal.orgacadpubl.eu The different colors on an MEP map indicate the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. youtube.comyoutube.com

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack. youtube.comyoutube.com

Green/Yellow: Regions of intermediate or neutral potential. youtube.com

For this compound, the MEP map would likely show a region of high negative potential (red) around the electronegative oxygen atom of the carbonyl group and the chlorine atom. Regions of positive potential (blue) might be found around the hydrogen atoms of the alkyl chain and the aromatic ring.

DFT calculations are used to predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and approximations in the computational method, leading to a better agreement with experimental spectra. materialsciencejournal.org This theoretical analysis allows for the precise assignment of each vibrational mode, such as stretching, bending, and torsional motions, to the corresponding peaks in the experimental spectra. researcher.lifemalayajournal.orgnih.gov Key vibrational modes for this compound would include the C=O stretching of the ketone, C-Cl stretching, aromatic C-H stretching, and various vibrations associated with the alkyl chain.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C=O Stretch1680 - 1710Strong
Aromatic C=C Stretch1580 - 1610Medium
Alkyl C-H Stretch2850 - 2960Strong
Aromatic C-H Stretch3050 - 3100Medium-Weak
C-Cl Stretch1080 - 1100Medium

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rsc.orgfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior of this compound. nih.gov These simulations can reveal conformational changes, fluctuations in structure, and interactions with surrounding molecules, such as solvents or biological macromolecules. frontiersin.org MD is particularly useful for understanding how the flexible octanoyl chain behaves in different environments and how the molecule as a whole interacts with cell membranes or protein binding pockets.

In Silico Modeling for Chemical Interaction Mechanisms (e.g., molecular docking for ligand-receptor binding mechanisms, focusing on chemical principles)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. ijper.orgnih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions at a molecular level. nih.gov

QSAR Studies for Chemically Related Series (focus on structural features, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the structural characteristics of a series of related chemical compounds influence their properties. In the context of this compound, which belongs to the broader class of substituted phenones, QSAR analyses of analogous series provide valuable insights into the impact of specific structural modifications. These studies mathematically correlate variations in molecular structure with changes in physicochemical or biological endpoints. The focus of such investigations is often on elucidating the role of different substituents and functional groups, thereby guiding the design of new compounds with desired characteristics.

A relevant example of a QSAR study on a chemically related series involves the investigation of acetophenone (B1666503) benzoylhydrazones as antioxidant agents. This series shares the core acetophenone moiety with this compound, with structural variations introduced through substitutions on both the acetophenone and benzoyl portions of the molecules. The antioxidant properties of these compounds were evaluated using Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, providing quantitative data for the QSAR analysis. While the biological outcome is antioxidant activity, the core of the QSAR study lies in correlating this activity with the structural features of the compounds nih.gov.

The structural modifications within this series of acetophenone benzoylhydrazones are systematic, allowing for a detailed examination of their influence. Variations include the presence and position of hydroxyl and methoxy (B1213986) groups on both the acetophenone and benzoyl rings. For instance, the unsubstituted parent compound serves as a baseline, against which the effects of adding single or multiple hydroxyl groups at different positions can be compared. The study explored substitutions at the 2-, 3-, and 4-positions of the benzoyl ring and at the 2-, 4-, and 2,4-positions of the acetophenone ring nih.gov.

The research findings highlight a clear relationship between the substitution patterns and the measured antioxidant capacities. For example, in the FRAP assay, the unsubstituted acetophenone benzoylhydrazone demonstrated the highest reducing ability. Conversely, in the DPPH radical scavenging assay, the presence of multiple hydroxyl groups, as seen in the 2,4-dihydroxyacetophenone analogue, resulted in the most potent activity nih.gov. These observations underscore the significant role that the nature and position of substituents play in determining the chemical reactivity of the molecule.

The data from such studies can be effectively presented in tables to visualize the structure-activity relationships. The following tables summarize the structural features of the studied acetophenone benzoylhydrazones and their corresponding antioxidant activities as determined by the FRAP and DPPH assays nih.gov.

Table 1: Structural Features and Antioxidant Activity (FRAP Assay) of Acetophenone Benzoylhydrazones

Compound IDAcetophenone SubstitutionBenzoyl SubstitutionFRAP Value (µM Fe(II))
5a UnsubstitutedUnsubstituted1658.4 ± 45.7
5b Unsubstituted2-Hydroxy1005.6 ± 28.5
5c Unsubstituted3-Hydroxy1487.6 ± 36.2
5d Unsubstituted4-Hydroxy1579.3 ± 41.1
5e 2-HydroxyUnsubstituted135.8 ± 9.8
5f 4-HydroxyUnsubstituted1147.2 ± 33.9
5g 2,4-DihydroxyUnsubstituted148.7 ± 11.2

Data sourced from nih.gov

Table 2: Structural Features and Antioxidant Activity (DPPH Assay) of Acetophenone Benzoylhydrazones

Compound IDAcetophenone SubstitutionBenzoyl SubstitutionIC50 (µg/mL)
5a UnsubstitutedUnsubstituted15.7 ± 1.1
5b Unsubstituted2-Hydroxy10.3 ± 0.8
5c Unsubstituted3-Hydroxy12.5 ± 0.9
5d Unsubstituted4-Hydroxy11.8 ± 0.7
5e 2-HydroxyUnsubstituted18.2 ± 1.3
5f 4-HydroxyUnsubstituted14.1 ± 1.0
5g 2,4-DihydroxyUnsubstituted9.8 ± 0.6

Data sourced from nih.gov

These detailed findings from QSAR studies on chemically related series are instrumental in building predictive models. By quantifying the effects of various structural descriptors, such as electronic and steric parameters of the substituents, researchers can forecast the properties of novel, unsynthesized compounds. This computational approach significantly streamlines the process of discovering and optimizing molecules with specific functionalities, a principle that is broadly applicable across various fields of chemical and pharmaceutical research.

Advanced Chemical Synthesis of 1 4 Chlorophenyl Octan 1 One Analogues and Derivatives

Strategies for Structural Diversification

Structural diversification of the 1-(4-chlorophenyl)octan-1-one scaffold is primarily achieved through modifications of its two main components: the octanoyl chain and the 4-chlorophenyl group. These modifications are crucial for exploring the chemical space around the parent molecule.

Modification of Alkyl Chain Length and Branching

The most direct method for modifying the alkyl chain length is through the Friedel-Crafts acylation reaction. masterorganicchemistry.comyoutube.com This classic electrophilic aromatic substitution allows for the synthesis of a variety of 1-(4-chlorophenyl)alkan-1-ones by reacting chlorobenzene (B131634) with different acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.govgoogle.com By choosing an acyl chloride with a shorter or longer carbon chain, or one that is branched, a diverse library of analogues can be produced.

For instance, the reaction of chlorobenzene with propanoyl chloride would yield 1-(4-chlorophenyl)propan-1-one, while reaction with decanoyl chloride would produce 1-(4-chlorophenyl)decan-1-one. This method is highly versatile for creating a homologous series of ketones.

Table 1: Examples of 1-(4-Chlorophenyl)alkan-1-one Analogues via Friedel-Crafts Acylation

Acyl Chloride Resulting Analogue Alkyl Chain Characteristics
Butanoyl chloride 1-(4-Chlorophenyl)butan-1-one 4-carbon, linear
Hexanoyl chloride 1-(4-Chlorophenyl)hexan-1-one 6-carbon, linear
Isovaleryl chloride 1-(4-Chlorophenyl)-3-methylbutan-1-one 5-carbon, branched
Octanoyl chloride This compound 8-carbon, linear

Introduction of Unsaturation within the Alkyl Chain

Introducing double or triple bonds into the alkyl chain generates another layer of structural diversity. This can be accomplished by using unsaturated acyl chlorides in a Friedel-Crafts acylation or by subsequent reactions on a saturated analogue. For example, an α,β-unsaturated ketone can be formed through the Morita–Baylis–Hillman (MBH) reaction, which involves the coupling of an aldehyde with an activated alkene. acs.orgacs.org While not a direct modification of this compound itself, the principles can be applied to its synthesis by starting with appropriate unsaturated precursors.

Another approach involves the α-bromination of the ketone followed by an elimination reaction to introduce a double bond. This creates reactive intermediates that can be further functionalized.

Systematic Variation of Substituents on the Phenyl Ring

Varying the substituents on the phenyl ring allows for the systematic modulation of the electronic properties of the molecule. This is typically achieved by starting with a substituted benzene (B151609) derivative instead of chlorobenzene in the Friedel-Crafts acylation. organic-chemistry.org The nature and position of the substituent (e.g., electron-donating or electron-withdrawing groups) can significantly influence the reactivity and properties of the resulting ketone. wikipedia.org

For example, using fluorobenzene, bromobenzene, or anisole (B1667542) (methoxybenzene) as the starting material in a Friedel-Crafts acylation with octanoyl chloride would yield 1-(4-fluorophenyl)octan-1-one, 1-(4-bromophenyl)octan-1-one, or 1-(4-methoxyphenyl)octan-1-one, respectively. This allows for a systematic study of how different halogens or other functional groups impact the molecule's characteristics.

Table 2: Phenyl Ring Analogues of this compound

Starting Arene Substituent (R) Resulting Analogue Electronic Effect of R
Fluorobenzene 4-Fluoro 1-(4-Fluorophenyl)octan-1-one Electron-withdrawing
Bromobenzene 4-Bromo 1-(4-Bromophenyl)octan-1-one Electron-withdrawing
Toluene 4-Methyl 1-(p-Tolyl)octan-1-one Electron-donating
Anisole 4-Methoxy 1-(4-Methoxyphenyl)octan-1-one Electron-donating

Incorporation into Heterocyclic Systems

The carbonyl group of this compound serves as a versatile handle for constructing various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Pyrazole-Containing Analogues

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be readily synthesized from 1,3-dicarbonyl compounds. nih.gov To create a pyrazole (B372694) analogue of this compound, the ketone is first converted into a 1,3-diketone intermediate. This is often achieved through a Claisen condensation reaction with an ester, such as diethyl oxalate. wikipedia.org

The resulting β-diketone can then undergo a cyclocondensation reaction with hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine) to form the pyrazole ring. researchgate.netmdpi.com This reaction, known as the Knorr pyrazole synthesis, is a robust method for producing highly substituted pyrazoles. For example, reacting the 1,3-diketone derived from this compound with hydrazine hydrate (B1144303) would yield a pyrazole with a 4-chlorophenyl group and a hexyl group attached to the ring. researchgate.net

Design and Synthesis of Chalcone (B49325) Analogues

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other heterocyclic compounds. nih.govchemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde. wikipedia.orgtaylorandfrancis.com

To synthesize a chalcone analogue from this compound, the ketone (which has α-hydrogens) is reacted with a substituted aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). scispace.com The reaction involves the deprotonation of the α-carbon of the ketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone. researchgate.netresearchgate.net This method allows for the fusion of the this compound backbone with a second, variable aromatic ring system, creating a diverse set of diarylpropenone structures. rjpbcs.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-(4-Chlorophenyl)propan-1-one
1-(4-Chlorophenyl)decan-1-one
1-(4-Chlorophenyl)butan-1-one
1-(4-Chlorophenyl)hexan-1-one
1-(4-Chlorophenyl)-3-methylbutan-1-one
1-(4-Fluorophenyl)octan-1-one
1-(4-Bromophenyl)octan-1-one
1-(4-Methoxyphenyl)octan-1-one
1-(p-Tolyl)octan-1-one
1-(4-Nitrophenyl)octan-1-one
Aluminum trichloride
Chlorobenzene
Propanoyl chloride
Decanoyl chloride
Butanoyl chloride
Hexanoyl chloride
Isovaleryl chloride
Octanoyl chloride
Fluorobenzene
Bromobenzene
Anisole
Toluene
Nitrobenzene
Diethyl oxalate
Hydrazine
Phenylhydrazine

Formation of Polycyclic and Fused-Ring Systems

The carbon framework of this compound serves as a versatile scaffold for the construction of more complex molecular architectures, including polycyclic and fused-ring systems. These advanced synthetic strategies typically rely on intramolecular cyclization reactions, where the existing aryl group and the octyl chain are modified to contain reactive functional groups that can participate in ring-forming processes.

One potential strategy involves the introduction of a second aromatic ring onto the octyl chain, followed by an intramolecular aryl-aryl coupling reaction. For instance, functionalization of the terminal methyl group of the octyl chain and subsequent elaboration into a second phenyl group would create a diaryl-substituted ketone. This precursor could then undergo an intramolecular cyclization, such as an electrochemical anodic oxidation, to forge a new bond between the two aryl moieties. Electrosynthetic approaches have been highlighted for their utility in constructing complex morphinan (B1239233) alkaloids through such aryl-aryl couplings. d-nb.info The regioselectivity of this cyclization would be influenced by the substitution patterns and protecting groups on the aromatic rings. d-nb.info

Another powerful approach is intramolecular electrophilic cyclization. By introducing an alkynone functionality into the molecule, an iodine monochloride (ICl)-induced cyclization can be initiated. mdpi.com This type of reaction proceeds via an electrophilic iodocyclization that can selectively target the ipso position of the existing chlorophenyl ring to form spiroconjugated systems. mdpi.com Similarly, Brønsted acid-promoted intramolecular cyclization is a known method for creating polysubstituted indenes from acetophenone (B1666503) derivatives bearing a vinyl group. nih.gov This strategy could be adapted by first introducing unsaturation into the octyl chain of this compound, thereby creating a suitable precursor for acid-catalyzed cationic cyclization.

Furthermore, cascade reactions can be employed to build fused-ring systems. For example, a base-promoted intramolecular cyclization of a suitably substituted enamino diketone derivative can yield a pyrrole-fused benzodiazepine (B76468) system. acs.org By strategically modifying the octyl chain of this compound to incorporate the necessary diketone and enamine functionalities, a similar cascade could be initiated to construct novel heterocyclic fused rings. The table below outlines hypothetical strategies for forming polycyclic systems from a this compound backbone.

StrategyRequired Modification of Starting MaterialKey Reaction TypePotential Product Class
Intramolecular Aryl-Aryl CouplingIntroduction of a second aryl group on the octyl chainAnodic Oxidation / Photochemical CyclizationDibenzofurans, Carbazoles, or other fused aromatics
Electrophilic CyclizationIntroduction of an alkyne or alkene on the octyl chainAcid-Catalyzed or Halogen-Induced Cationic CyclizationSpirocycles, Indenes, or Tetralones
Radical CyclizationInstallation of a radical precursor (e.g., halide) and an acceptor (e.g., alkene)Homolytic Aromatic SubstitutionFused Alicyclic Rings
Cascade AnnulationConversion of the octyl chain to a β-enamino diketone moietyBase-Promoted Cyclization / CondensationPyrrole-fused Benzodiazepines acs.org

Development of Butyrophenone (B1668137) and Related Analogues

The transformation of this compound into butyrophenone analogues—compounds where the carbonyl group is separated from the phenyl ring by a three-carbon chain—necessitates the cleavage of the octyl group. Several synthetic methodologies can be employed to achieve this C-C bond scission, effectively shortening the alkyl chain.

A primary method for cleaving the carbon-carbon bond adjacent to a carbonyl group is the Baeyer-Villiger oxidation. wikipedia.orgslideshare.net This reaction utilizes a peroxyacid (such as meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide to convert a ketone into an ester. nih.govjk-sci.com In the case of this compound, the reaction would yield either 4-chlorophenyl heptanoate (B1214049) or heptyl 4-chlorobenzoate (B1228818), depending on the migratory aptitude of the respective groups. For unsymmetrical ketones, the approximate order of migration is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl. jk-sci.com Given this trend, the secondary carbon of the octyl chain would be expected to migrate preferentially, leading to the formation of 4-chlorophenyl heptanoate. Subsequent hydrolysis of this ester would yield 4-chlorophenol (B41353) and heptanoic acid. While this specific pathway does not directly lead to a butyrophenone, it illustrates a powerful C-C cleavage method that can be a starting point for further synthetic manipulations.

More direct oxidative cleavage methods can convert aryl alkyl ketones into the corresponding aryl carboxylic acids. organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.net A metal-free, one-pot reaction using iodine as a catalyst with DMSO and tert-butyl hydroperoxide (TBHP) as oxidants can effectively cleave the alkyl chain to afford the aryl carboxylic acid. organic-chemistry.orgthieme-connect.com Applying this to this compound would produce 4-chlorobenzoic acid. This acid could then be converted to its acid chloride and subjected to a Friedel-Crafts acylation or coupled with an appropriate organometallic reagent to build the desired butyrophenone side chain.

Another novel approach involves treating electron-deficient aryl alkyl ketones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in refluxing methanol (B129727) to achieve C-C bond cleavage, yielding aryl carboxylic esters. sci-hub.se The 4-chlorophenyl group is moderately electron-deficient, suggesting this method could be applicable for converting this compound into methyl 4-chlorobenzoate, another key intermediate for butyrophenone synthesis.

Butyrophenone analogues themselves are often synthesized by alkylating a heterocyclic amine with a 4-halo-butyrophenone derivative, such as 4-chloro-4'-fluorobutyrophenone. nih.govworldresearchlibrary.org This highlights the importance of butyrophenone structures as building blocks in medicinal chemistry.

Synthetic ApproachKey ReagentsIntermediate ProductPotential Application
Baeyer-Villiger Oxidationm-CPBA or H₂O₂/Lewis Acid slideshare.net4-Chlorophenyl heptanoateCleavage to form phenol (B47542) and carboxylic acid derivatives
Iodine-Catalyzed Oxidative CleavageI₂, DMSO, TBHP organic-chemistry.org4-Chlorobenzoic acid organic-chemistry.orgKey intermediate for re-synthesis of ketone side chain
DMF-DMA Mediated CleavageDMF-DMA, Methanol sci-hub.seMethyl 4-chlorobenzoate sci-hub.seFormation of an ester intermediate under mild, neutral conditions
Homologation via C-C Bond CleavageTransition metal catalyst, Alkenols nih.govLong-chain ketones/aldehydes nih.govReconstruction of the molecular skeleton to vary chain length

Stereochemical Control and Chiral Synthesis of Enantiomeric Forms

The carbonyl carbon of this compound is prochiral, meaning that its reduction can lead to the formation of a new stereocenter, yielding a racemic mixture of (R)- and (S)-1-(4-chlorophenyl)octan-1-ol. The development of methods for stereochemical control is crucial for accessing enantiomerically pure forms of this alcohol and its derivatives, as enantiomers often exhibit different biological activities. mdpi.com

Catalytic asymmetric synthesis is a premier strategy for achieving this control, where a small amount of a chiral catalyst directs the reaction towards one enantiomer. mdpi.comencyclopedia.pub The enantioselective reduction of prochiral ketones is a well-established field. wikipedia.org

Biocatalytic Methods: Enzymes and whole-cell microorganisms are highly effective catalysts for the asymmetric reduction of ketones. nih.gov Various yeast strains, such as Saccharomyces cerevisiae, and plant tissues have been shown to reduce acetophenone and its halogenated analogues with high enantioselectivity. nih.govresearchgate.net For instance, the asymmetric reduction of 4'-chloroacetophenone (B41964) using plant tissues can yield the corresponding chiral alcohol with an enantiomeric excess (e.e.) of up to 98%. nih.gov Secondary alcohol dehydrogenases (SADHs) are particularly potent, and mutants of these enzymes can even provide access to either the (R)- or (S)-enantiomer from the same substrate, a property known as enantiocomplementarity. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric hydrogenations and transfer hydrogenations. wikipedia.org Ruthenium complexes bearing chiral ligands, such as those derived from pseudo-dipeptides, can efficiently reduce acetophenone derivatives using isopropanol (B130326) as a hydrogen source, achieving excellent yields and high enantiomeric excess. sigmaaldrich.com These catalytic systems are attractive due to their high efficiency and the use of inexpensive, readily available reducing agents like hydrogen gas or formic acid. wikipedia.org

Chiral Reagents and Auxiliaries: Stoichiometric chiral reducing agents, such as those based on chiral organoboranes (e.g., Alpine borane), can achieve high levels of asymmetric induction. wikipedia.org A more catalyst-centered approach involves the use of oxazaborolidines, as developed in the Corey-Bakshi-Shibata (CBS) reduction. In this method, a catalytic amount of a chiral oxazaborolidine is used in conjunction with a stoichiometric borane (B79455) source to reduce prochiral ketones with high enantioselectivity. wikipedia.org

The table below summarizes various approaches for the stereoselective synthesis of 1-(4-chlorophenyl)octan-1-ol.

MethodCatalyst/Reagent TypeExample Catalyst/ReagentTypical Reducing AgentExpected Outcome
Biocatalytic ReductionWhole Cells / EnzymesSaccharomyces cerevisiae / TeSADH nih.govresearchgate.netCellular cofactors (NADPH)High e.e. (>98%), typically for (S) or (R) alcohol nih.gov
Asymmetric Transfer HydrogenationChiral Ru Complex[{RuCl₂(p-cymene)}₂] with chiral ligand sigmaaldrich.comIsopropanol or Formic Acid wikipedia.orgHigh e.e. (>95%), high yield sigmaaldrich.com
Asymmetric HydrogenationChiral Ru or Rh ComplexRu(BINAP) catalyst wikipedia.orgH₂ gasHigh e.e., predictable stereochemistry
Catalytic Asymmetric ReductionChiral OxazaborolidineCBS CatalystBorane (BH₃) or Catecholborane wikipedia.orgHigh e.e. (>90%), versatile for many ketones
Stoichiometric Asymmetric ReductionChiral OrganoboraneAlpine BoraneAlpine BoraneHigh e.e., requires stoichiometric chiral reagent wikipedia.org

Emerging Academic Applications in Chemical Sciences Non Clinical

Utilization as Versatile Synthetic Precursors and Building Blocks in Organic Synthesis

The molecular architecture of 1-(4-Chlorophenyl)octan-1-one, featuring a ketone functional group and a long alkyl chain attached to a chlorinated aromatic ring, makes it a valuable starting material for multi-step organic syntheses. Its most notable application is as a precursor to 4-octylaniline (B91056), a compound with documented uses in materials science and chemical synthesis.

The table below outlines the specifics of this synthetic transformation.

TransformationReactantReagentsProductReaction Type
Ketone to AmineThis compound1. Ammonia (NH₃) source2. Reducing Agent (e.g., H₂, NaBH₃CN)3. Catalyst (e.g., Pd/C, Raney Nickel)4-OctylanilineReductive Amination / Catalytic Hydrogenation

The value of this compound as a precursor is directly linked to the utility of its synthetic derivatives. 4-Octylaniline, for instance, has been investigated for several applications, underscoring the importance of its synthetic accessibility.

Derivative CompoundCAS NumberApplications of the Derivative
4-Octylaniline16245-79-7Used as an extractant for ruthenium(IV) from halide medium. ajchem-a.com
Employed in the synthesis of benzimidazole-based analogs of sphingosine-1-phosphate. ajchem-a.com
Investigated for its role in facilitating proton transfer across liquid-liquid interfaces.
Used to create micrometer-sized oil droplets with self-propelled motion when containing an amphiphilic catalyst. ajchem-a.comscbt.com

While the direct applications of this compound in the areas below are not substantially documented in current academic and scientific literature, its role as a building block for functional molecules like 4-octylaniline demonstrates its foundational importance in chemical synthesis.

Application in Advanced Catalytic Systems (e.g., as ligands in organometallic catalysis, substrates in novel reactions)

There is currently limited specific information available in peer-reviewed literature detailing the use of this compound as a ligand in organometallic catalysis or as a primary substrate in the development of novel catalytic reactions.

Exploration in Materials Science for the Development of Functional Chemical Structures

The application of this compound as a direct building block for functional chemical structures in materials science, such as polymers or liquid crystals, is not extensively reported in scientific publications.

Development as Chemical Probes for Investigating Molecular Recognition and Chemical Interactions

There is a lack of available research on the development or use of this compound as a chemical probe for studying molecular recognition or other chemical interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)octan-1-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Friedel-Crafts acylation, where 4-chlorobenzene derivatives react with octanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Evidence from analogous syntheses (e.g., 4-chloroacetophenone derivatives) suggests refluxing in anhydrous solvents like dichloromethane or ethanol under inert conditions .
  • Key Variables : Catalyst loading (e.g., 1.2–1.5 eq AlCl₃), temperature (80–100°C), and reaction time (4–8 hours). Yields typically range from 60–85%, with side products like diacylated derivatives forming at higher temperatures .

Q. How can NMR and IR spectroscopy distinguish this compound from structural analogs?

  • Characterization :

  • ¹H NMR : Look for a singlet at δ 2.8–3.1 ppm (ketone α-CH₂), aromatic protons at δ 7.2–7.5 ppm (4-chlorophenyl group), and aliphatic chain signals (δ 1.2–1.6 ppm) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
    • Purity Checks : Monitor for residual solvent peaks (e.g., ethanol at δ 1.1 ppm) or unreacted starting materials.

Q. What safety protocols are critical for handling this compound?

  • Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at 2–8°C to prevent degradation. Follow waste disposal regulations for halogenated organics .

Advanced Research Questions

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : The chloro substituent enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., Grignard reagents or amines). Computational studies (DFT) can quantify charge distribution and predict reaction sites .
  • Experimental Validation : Compare reaction rates with non-halogenated analogs (e.g., 1-phenyloctan-1-one) under identical conditions.

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Case Study : In pesticidal applications, discrepancies in IC₅₀ values may arise from impurity profiles (e.g., residual AlCl₃ from synthesis) or assay conditions (e.g., solvent polarity). Purify via column chromatography (silica gel, hexane/ethyl acetate) and retest in standardized bioassays .
  • Data Normalization : Report activities with purity-adjusted concentrations (e.g., ≥98% by HPLC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Chlorophenyl)octan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.